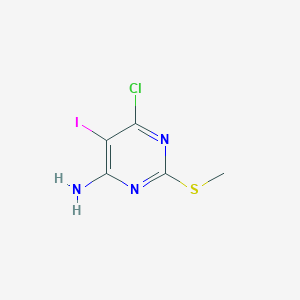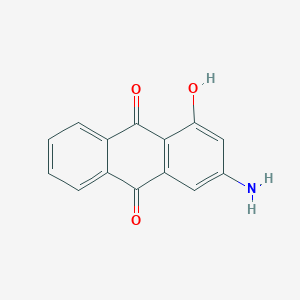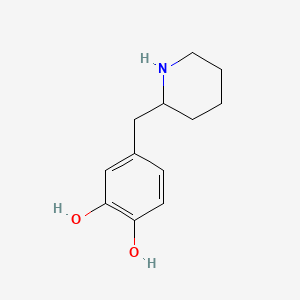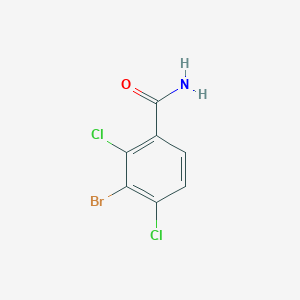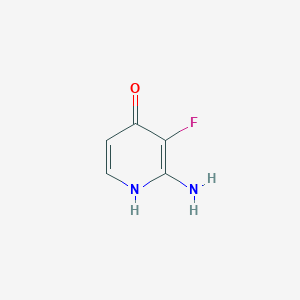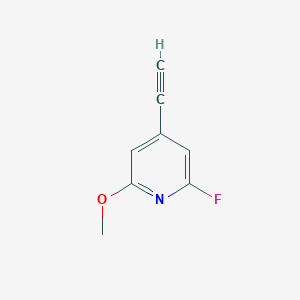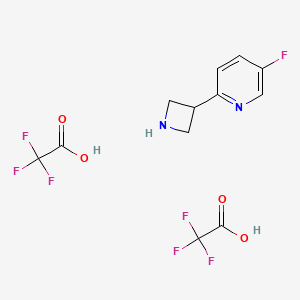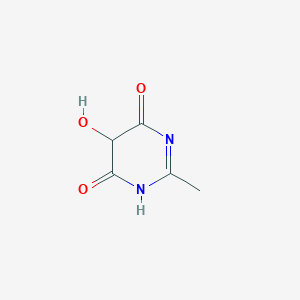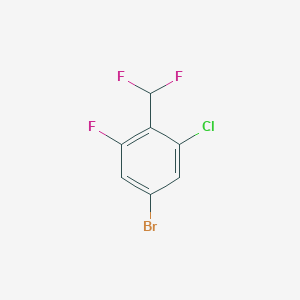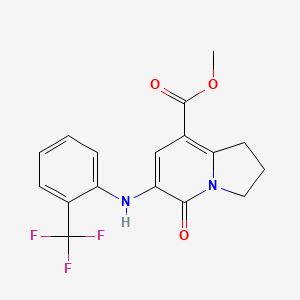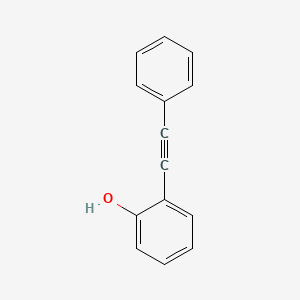
3-Cyclopropyl-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopropyl-2-methylaniline is an organic compound characterized by a cyclopropyl group attached to the aniline structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the Buchwald-Hartwig coupling, where 2,6-dibromotoluene reacts with cyclopropylamine to form N-cyclopropyl-3-bromo-2-methylaniline . This intermediate can then undergo further reactions to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
化学反应分析
Types of Reactions: 3-Cyclopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms onto the aromatic ring.
Major Products Formed:
Oxidation: Nitro and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated anilines.
科学研究应用
3-Cyclopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-Cyclopropyl-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. For example, the compound can undergo N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites like cyclopropanone and N-methylaniline . This reaction involves a two-step process: Cα–H hydroxylation followed by decomposition of the carbinolaniline complex.
相似化合物的比较
Cyclopropylamine: Shares the cyclopropyl group but lacks the aromatic ring.
2-Methylaniline: Similar structure but without the cyclopropyl group.
3-Bromo-2-methylaniline: Contains a bromine atom instead of the cyclopropyl group.
Uniqueness: 3-Cyclopropyl-2-methylaniline is unique due to the presence of both the cyclopropyl group and the aniline structure, which imparts distinct chemical properties and reactivity. The strain in the cyclopropyl ring and the electron-donating effects of the aniline group contribute to its unique behavior in chemical reactions .
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
3-cyclopropyl-2-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-9(8-5-6-8)3-2-4-10(7)11/h2-4,8H,5-6,11H2,1H3 |
InChI 键 |
NJXBWPUYFSMSBO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



